molecular formula C12H17ClO3S B1426960 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride CAS No. 1343596-95-1

4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride

Cat. No.: B1426960
CAS No.: 1343596-95-1
M. Wt: 276.78 g/mol
InChI Key: NOWIUJGTAFTORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by its unique molecular structure, which includes a butane chain substituted with a 2,4-dimethylphenoxy group and a sulfonyl chloride group. This compound is widely used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(2,4-Dimethylphenoxy)butane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(2,4-Dimethylphenoxy)butane-1-sulfonic acid+Thionyl chloride4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-(2,4-Dimethylphenoxy)butane-1-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-(2,4-Dimethylphenoxy)butane-1-sulfonic acid+Thionyl chloride→4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting material and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dimethylphenoxy)butane-1-s

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3S/c1-10-5-6-12(11(2)9-10)16-7-3-4-8-17(13,14)15/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWIUJGTAFTORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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